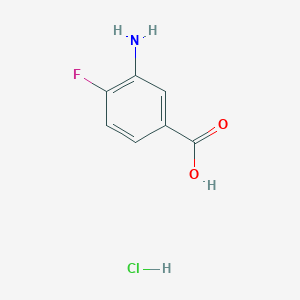

3-Amino-4-fluorobenzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIGFOQERHAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660139 | |

| Record name | 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3799-24-4 | |

| Record name | 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluorobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-fluorobenzoic acid hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-4-fluorobenzoic Acid Hydrochloride

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, leading to enhanced efficacy, improved metabolic stability, and novel functionalities.[1][2] this compound stands out as a pivotal building block within this class of molecules. Its trifunctional nature—possessing an aromatic amine, a carboxylic acid, and a fluorine substituent—offers a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to explain the causality behind its chemical behavior and its utility as a synthetic intermediate. We will delve into its spectroscopic signature, core reactivity, synthetic pathways, and critical role in the development of pharmaceuticals and other advanced materials, providing a comprehensive resource grounded in authoritative data.

Core Chemical Identity

This compound is the hydrochloride salt of 3-amino-4-fluorobenzoic acid. The protonation of the amino group enhances stability and can modify solubility characteristics compared to the free base. It is essential for researchers to distinguish between the hydrochloride salt and the free acid, as their properties and handling requirements can differ.

| Property | This compound | 3-Amino-4-fluorobenzoic Acid (Free Base) |

| CAS Number | 3799-24-4[3][4][5][6] | 2365-85-7[7][8][9][10][11] |

| Molecular Formula | C₇H₆FNO₂·HCl or C₇H₇ClFNO₂[3][4][6] | C₇H₆FNO₂[7][8][9] |

| Molecular Weight | 191.59 g/mol [4][5][6] | 155.13 g/mol [8][9] |

| IUPAC Name | This compound | 3-amino-4-fluorobenzoic acid[8] |

| Appearance | Off-white crystalline solid[11] | White to light yellow powder[7] |

| Common Synonyms | - | 5-Carboxy-2-fluoroaniline, 4-Fluoro-3-aminobenzoic acid[7][11] |

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and application in synthetic protocols.

| Property | Value / Description |

| Melting Point | 182-184 °C (for free acid)[11] |

| Boiling Point | 335.5 °C at 760 mmHg (for free acid, predicted)[11][12] |

| Solubility | Soluble in Methanol[12] |

| pKa | 4.30 (predicted, for carboxylic acid group of free base)[12] |

| Storage | Store in a cool, dry, well-ventilated area. Keep sealed in a dry, inert atmosphere.[4][5][12] |

Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for the molecule, essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the free acid would typically show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and carboxylic acid groups. The protons of the amino group and the carboxylic acid are exchangeable and may appear as broad singlets. Data for related compounds can be found in the literature.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key vibrational frequencies that confirm its functional groups. Expected peaks include:

-

Strong C=O stretch from the carboxylic acid group (~1680-1710 cm⁻¹).

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

N-H stretching from the amino group (or N⁺-H from the anilinium salt) (~3300-3500 cm⁻¹).

-

C-F stretching in the aromatic region (~1100-1300 cm⁻¹).

-

C=C aromatic ring stretches (~1450-1600 cm⁻¹). Spectra for the free base are publicly available.[8][15]

-

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight. For the free acid, the parent ion peak would be expected at an m/z of approximately 155.13.[9]

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The hydrochloride form protects the amine, which can be deprotected in situ or used as is, depending on the reaction conditions.

Analysis of Functional Group Reactivity

-

Anilinium/Amino Group: In its hydrochloride form, the amine is a protonated anilinium ion, which is deactivating and meta-directing for electrophilic aromatic substitution. Neutralization with a base liberates the free amine, a powerful ortho-, para-directing activating group. This free amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and amide bond formation.

-

Carboxylic Acid Group: This group is a cornerstone of the molecule's utility, enabling esterification and, most importantly, amide bond formation.[7] The use of standard peptide coupling reagents (e.g., EDC, HOBt, HATU) allows for the efficient construction of amide linkages, a fundamental reaction in pharmaceutical synthesis.

-

Fluorinated Aromatic Ring: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the basicity of the amine. Its presence is a key design element in drug discovery, often enhancing metabolic stability and membrane permeability.[1][5][7]

Caption: Reactivity pathways of 3-Amino-4-fluorobenzoic acid.

Key Synthetic Transformations: Experimental Protocol Example

Protocol: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general, self-validating method for coupling the carboxylic acid of 3-Amino-4-fluorobenzoic acid with a primary or secondary amine.

-

Reagent Preparation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired amine in a suitable aprotic solvent (e.g., DMF, DCM).

-

Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the mixture. The base neutralizes the hydrochloride salt and the acid formed during the reaction.

-

Activation: Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the stirring solution. Causality: HOBt suppresses side reactions and racemization, while EDC is the water-soluble carbodiimide that activates the carboxylic acid.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield the final amide.

Common Synthetic Route

A prevalent method for synthesizing the parent compound, 3-amino-4-fluorobenzoic acid, is through the catalytic hydrogenation of its nitro precursor.[12]

Caption: Synthesis of the target compound from its nitro precursor.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[5][7]

The "Fluorine Advantage" in Drug Discovery

The fluorine atom at the 4-position is not merely a structural component; it is a strategic element for molecular design. Introducing fluorine can have several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the drug's half-life and bioavailability.[1]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can modulate the pKa of nearby functional groups, optimizing binding.

-

Increased Lipophilicity: A fluorine substituent can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[1][7]

Therapeutic Targets and Indications

This building block is frequently employed in the synthesis of molecules targeting a range of diseases. It is a known intermediate in the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, used primarily in oncology, incorporate fluorinated aromatic rings to enhance potency and pharmacokinetic properties.[5]

-

Central Nervous System (CNS) Agents: The ability of fluorine to improve membrane penetration makes it a valuable tool for designing drugs that need to act within the CNS.[5]

-

Agrochemicals: In agrochemical research, the fluorine moiety can improve the lipophilicity and membrane penetration of novel herbicides and pesticides, enhancing their efficacy.[5]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][16]

-

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4][12]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling building block for modern chemical synthesis. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, provides chemists with a powerful tool to create novel molecules with tailored properties. Understanding its core chemical identity, reactivity, and the rationale behind its use is crucial for leveraging its full potential in the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (Source details not fully provided).

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem.

- 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7 - Home Sunshine Pharma. Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. [Link]

- Supporting Information - Green Chemistry. Royal Society of Chemistry. [Link]

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (Source details not fully provided).

- 3-fluoro-4-aminobenzoic acid - Stenutz. Stenutz. [Link]

- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

- 4-FLUORO-3-HYDROXYBENZOIC ACID - HANGZHOU HONGQIN PHARMTECH CO.,LTD. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents.

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

- 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem.

- 3-Amino-4-chlorobenzoic acid - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3799-24-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound , 98% , 3799-24-4 - CookeChem [cookechem.com]

- 7. innospk.com [innospk.com]

- 8. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 3-Amino-4-fluorobenzoic acid | 2365-85-7 [chemicalbook.com]

- 11. 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 13. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR [m.chemicalbook.com]

- 14. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Amino-4-fluorobenzoic acid(2365-85-7) IR Spectrum [chemicalbook.com]

- 16. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-Amino-4-fluorobenzoic acid hydrochloride (CAS: 3799-24-4)

This compound (CAS No. 3799-24-4) is a specialized aromatic compound that has garnered significant attention as a versatile building block in organic synthesis and drug discovery.[1][2] Its unique trifunctional architecture—comprising a carboxylic acid, an amine, and a fluorine atom on a benzene ring—offers a powerful toolkit for medicinal chemists. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

The strategic placement of the fluorine atom, in particular, is of high value. The incorporation of fluorine into drug candidates can profoundly modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to light yellow crystalline powder.[3] The key physicochemical data for the hydrochloride salt and its corresponding free base are summarized below.

| Property | This compound | 3-Amino-4-fluorobenzoic acid (Free Base) | Reference(s) |

| CAS Number | 3799-24-4 | 2365-85-7 | [5][6] |

| Molecular Formula | C₇H₇ClFNO₂ | C₇H₆FNO₂ | [6][7][8] |

| Molecular Weight | 191.59 g/mol | 155.13 g/mol | [6][7][8] |

| Appearance | White to light yellow powder | Off-white crystalline solid | [3][9] |

| Purity | Typically ≥98% | Typically ≥99% | [3][5][9] |

| Melting Point | Not specified | 182-184 °C | [3][9] |

| Boiling Point | Not specified | 335.5 °C at 760 mmHg | [3][9] |

| Flash Point | Not specified | 156.7 °C | [3][9] |

Below is the chemical structure of the protonated amine, forming the hydrochloride salt.

Caption: Structure of this compound.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis and quality control. While specific spectra for the hydrochloride salt are less commonly published, the data for the free base (CAS 2365-85-7) are widely available and provide the core spectral features.

-

¹H NMR (Proton NMR): The proton NMR spectrum is essential for confirming the substitution pattern on the aromatic ring. For the free acid in a solvent like DMSO-d₆, one would expect distinct signals for the three aromatic protons, with splitting patterns influenced by both the fluorine atom (H-F coupling) and adjacent protons (H-H coupling). The amine (NH₂) and carboxylic acid (COOH) protons would typically appear as broad singlets.[10]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatics.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[6]

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1680 cm⁻¹: Strong C=O (carbonyl) stretch of the carboxylic acid.

-

~1620-1580 cm⁻¹: N-H bending and C=C ring stretching.

-

~1250-1150 cm⁻¹: C-F stretching vibration.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the molecule. For the free acid, the molecular ion peak [M]+ would be observed at m/z 155.13.[6] For the hydrochloride salt, analysis would typically show the peak for the protonated free base.

Synthesis and Reaction Chemistry

3.1. Proposed Synthetic Pathway

While numerous proprietary methods exist, a common and logical retrosynthetic approach to 3-Amino-4-fluorobenzoic acid involves the nitration of a commercially available fluorinated precursor, followed by the reduction of the nitro group. The final step involves treatment with HCl to form the hydrochloride salt.

Caption: Plausible synthetic workflow for the target compound.

3.2. Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative, field-proven method adapted from standard organic chemistry procedures for analogous compounds.[11] Causality: The ortho,para-directing effect of the fluorine atom and the meta-directing effect of the carboxylic acid group guide the incoming nitro group primarily to the 3-position.

Step 1: Nitration of 4-Fluorobenzoic Acid

-

Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice bath.

-

Dissolution: Slowly add 4-Fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-Fluoro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid

-

Setup: To a round-bottom flask, add the synthesized 4-Fluoro-3-nitrobenzoic acid (1 equivalent), ethanol, and tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents).

-

Reaction: Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (typically 70-80 °C) for 2-3 hours. The progress is monitored by the disappearance of the starting material on TLC.

-

Workup: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate the tin salts.

-

Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the desired 3-Amino-4-fluorobenzoic acid. The product can be isolated by adjusting the pH of the filtrate to its isoelectric point (around pH 4-5) to induce precipitation.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3-Amino-4-fluorobenzoic acid in a suitable solvent like isopropanol or diethyl ether.

-

Protonation: Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Key Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate.[3] The distinct reactivity of its three functional groups can be selectively addressed.

4.1. Role as a Pharmaceutical Intermediate The compound is a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs), including potential anticancer and analgesic agents.[2][3] The fluorinated benzoic acid motif is present in numerous developmental drugs.[12][13]

4.2. Core Reactions and Methodologies

Amide Bond Formation (Acylation of the Amine) The amino group is a potent nucleophile, readily participating in acylation reactions with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is one of the most common and vital reactions in drug synthesis.

Caption: General workflow for amide bond formation.

Protocol: Synthesis of an Amide Derivative

-

Setup: Suspend this compound (1 equivalent) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Neutralization: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and free the amine.

-

Acylation: Cool the mixture to 0 °C and slowly add the desired acid chloride (R-COCl, 1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[6][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] The material can be sensitive to light and air over long periods.[18]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14]

-

Conclusion

This compound is a high-value, strategic intermediate for the pharmaceutical and fine chemical industries. Its trifunctional nature, combined with the beneficial effects of fluorine substitution, provides chemists with a versatile platform for constructing complex molecular architectures. A solid understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- 3799-24-4|this compound.BLD Pharm.

- 3-Amino-4-Fluorobenzoic Acid, Hcl (Cas 3799-24-4).Parchem.

- 3799-24-4 | this compound.Toronto Research Chemicals.

- This compound | CAS 3799-24-4.Santa Cruz Biotechnology.

- CAS NO. 3799-24-4 | 3-Amino-4-fluorobenzoic acid, HCl.Arctom.

- SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid.Fisher Scientific.

- This compound.MySkinRecipes.

- 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396.

- SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.Thermo Fisher Scientific.

- SAFETY DATA SHEET - 4-aminobenzoic acid.Sigma-Aldrich.

- 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7.Home Sunshine Pharma.

- 2365-85-7 | 3-Amino-4-fluorobenzoic acid.ChemScene.

- Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).Cayman Chemical.

- 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum.ChemicalBook.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of fluorine-containing amino acids for drug design.European Journal of Medicinal Chemistry via PubMed.

- 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971.

- The Crucial Role of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Amino-4-hydroxybenzoic acid synthesis.ChemicalBook.

Sources

- 1. parchem.com [parchem.com]

- 2. This compound [myskinrecipes.com]

- 3. innospk.com [innospk.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3799-24-4 | this compound - Fluoropharm [fluoropharm.com]

- 6. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3799-24-4|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR [m.chemicalbook.com]

- 11. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic acid hydrochloride: A Core Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1][2]

This compound (CAS No: 3799-24-4) emerges as a particularly valuable building block within this paradigm. As a trifunctional reagent, it possesses a carboxylic acid, an aromatic amine, and a fluorine substituent, offering multiple handles for synthetic elaboration. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and strategic applications.

Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a white to light yellow crystalline powder. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3799-24-4 | [3][4][5] |

| Molecular Formula | C₇H₇ClFNO₂ | [3][6] |

| Molecular Weight | 191.59 g/mol | [3][5][6] |

| Synonyms | 5-Amino-2-fluorobenzoic acid hydrochloride | N/A |

| MDL Number | MFCD06656013 | [3][6] |

| Storage Conditions | Room temperature, sealed, in a dry environment | [3][5] |

graph ChemicalStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#EA4335"]; N8 [label="NH2", fontcolor="#4285F4"]; C9 [label="C", pos="3.5,0!"]; O10 [label="O", fontcolor="#EA4335"]; O11 [label="OH", fontcolor="#EA4335"]; HCL [label="• HCl", fontcolor="#34A853", pos="4.5, -0.5!"];

// Benzene ring structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C9 [len=1.2]; C3 -- N8 [len=1.2]; C4 -- F7 [len=1.2];

// Carboxylic Acid Group C9 -- O10 [len=1.0, style=double]; C9 -- O11 [len=1.0];

// Positioning C1 [pos="2,0!"]; C2 [pos="1, -1!"]; C3 [pos="-1, -1!"]; C4 [pos="-2,0!"]; C5 [pos="-1, 1!"]; C6 [pos="1, 1!"]; }

Caption: 2D structure of this compound.

Strategic Utility in Drug Discovery

The value of this compound lies in its versatility as a pharmaceutical intermediate.[5] Its functional groups serve as anchor points for diverse chemical transformations essential for building complex molecular architectures.

-

Fluorine Atom : As previously noted, the fluorine at the 4-position is critical. It enhances lipophilicity and can block sites of metabolism, thereby increasing the half-life of a drug candidate. This strategic placement can also influence the pKa of the adjacent amino group and alter electronic properties to improve target engagement.[1]

-

Amino Group : The primary amine at the 3-position is a key nucleophile and a site for amide bond formation. This allows for its direct integration into peptide backbones or for coupling with other carboxylic acid-containing fragments, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[5]

-

Carboxylic Acid Group : This functional group is readily converted into esters, amides, or other derivatives. It provides a crucial attachment point for linkers in antibody-drug conjugates (ADCs) or for building out molecular complexity in small molecule synthesis.

This trifecta of functionality makes the compound a sought-after intermediate for active pharmaceutical ingredients (APIs), particularly in oncology (e.g., kinase inhibitors) and central nervous system (CNS) agents where blood-brain barrier penetration and metabolic stability are paramount.[5]

General Synthesis Pathway and Rationale

While multiple proprietary methods exist, a common and logical synthetic approach for producing amino-fluorobenzoic acids involves a two-step process starting from a fluorinated benzoic acid precursor. This pathway is illustrative of fundamental organic transformations widely employed in pharmaceutical process chemistry.

Caption: Generalized synthetic workflow for 3-Amino-4-fluorobenzoic acid HCl.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established chemical principles for nitration and subsequent reduction of aromatic systems.[7][8]

Step 1: Nitration of 4-Fluorobenzoic Acid

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition : Slowly add 4-fluorobenzoic acid portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

-

Nitration : Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. Maintain the internal temperature between 0-10 °C throughout the addition.

-

Causality: This electrophilic aromatic substitution is directed by the carboxyl group (a meta-director) and the fluorine atom (an ortho-, para-director). The sterically accessible position ortho to the fluorine and meta to the carboxylic acid is preferentially nitrated.

-

-

Reaction Monitoring & Quenching : Stir the reaction mixture at low temperature for 2-4 hours, monitoring by TLC or HPLC. Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation : The precipitated 4-fluoro-3-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group and Salt Formation

-

Reaction Setup : Charge a hydrogenation vessel with the 4-fluoro-3-nitrobenzoic acid intermediate, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation : Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture at room temperature or with gentle heating (40-50 °C).

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high selectivity.

-

-

Workup : Upon reaction completion (monitored by H₂ uptake or HPLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Salt Formation : To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The hydrochloride salt will precipitate.

-

Final Isolation : Cool the mixture to 0-5 °C to maximize precipitation. Collect the this compound by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry in a vacuum oven.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of any chemical intermediate used in drug development. A multi-pronged approach using chromatographic and spectroscopic techniques is standard.

Caption: Standard analytical workflow for HPLC-based purity assessment.

Comparative Overview of Analytical Methods

The choice of analytical technique depends on the specific requirement, whether it is for routine quality control, structural elucidation, or trace-level impurity detection.

| Method | Principle | Strengths | Limitations |

| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Robust, reproducible, excellent for purity and assay quantification.[9][10] | Requires reference standard; may not resolve co-eluting impurities without mass detection. |

| LC-MS | HPLC separation coupled with mass spectrometry. | Provides molecular weight confirmation and structural information of impurities; highly sensitive.[3] | More complex instrumentation and higher cost than HPLC-UV. |

| ¹H & ¹⁹F NMR | Nuclear magnetic resonance spectroscopy. | Unambiguous structure confirmation; provides information on all proton/fluorine-containing species. | Lower sensitivity than chromatographic methods; not ideal for trace impurity quantification. |

| FTIR | Infrared spectroscopy. | Confirms presence of key functional groups (C=O, N-H, C-F).[11] | Provides limited structural detail compared to NMR. |

Protocol: HPLC-UV Purity and Assay Determination

This protocol is a self-validating system designed for the accurate quantification of this compound.

-

Instrumentation & Conditions :

-

HPLC System : Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). A typical starting point is 30:70 Acetonitrile:Buffer.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm or a wavelength maximum determined by UV scan.

-

Column Temperature : 30 °C.

-

-

System Suitability Test (SST) :

-

Before sample analysis, perform five replicate injections of a standard solution.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0%. This ensures the system is performing with adequate precision.

-

-

Standard Preparation :

-

Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).

-

Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by serial dilution.

-

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard.

-

-

Analysis :

-

Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the sample solution in duplicate.

-

-

Calculation :

-

Determine the concentration of the sample using the standard curve.

-

Calculate the purity (%) by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential. Based on data for the parent compound, 3-Amino-4-fluorobenzoic acid, the hydrochloride salt should be handled with care.[11][12]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves (nitrile or neoprene), safety glasses with side-shields or goggles, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12]

-

-

Handling & Storage :

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

-

Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[12]

-

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, combined with its strategic trifunctional nature, provide chemists with a reliable and versatile scaffold for the synthesis of next-generation therapeutics. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as outlined in this guide, is fundamental to unlocking its full potential in the research and drug development pipeline.

References

- This compound. MySkinRecipes. [Link]

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- 3-Amino-4-fluorobenzoic acid | C7H6FNO2.

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

- Applications of fluorine-containing amino acids for drug design.

- 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid.

- Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]

- Analytical Methods. RSC Publishing. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3799-24-4|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound , 98% , 3799-24-4 - CookeChem [cookechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Synthesis of 3-Amino-4-fluorobenzoic Acid Hydrochloride

This guide provides a comprehensive technical overview of 3-Amino-4-fluorobenzoic acid hydrochloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed, field-proven synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this versatile compound.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

This compound (CAS RN: 3799-24-4) is a fluorinated derivative of anthranilic acid. The strategic incorporation of a fluorine atom onto the aromatic ring profoundly influences the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1][2] These characteristics make it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of fluorinated active pharmaceutical ingredients (APIs).[1] Its utility extends to the design of novel kinase inhibitors, central nervous system agents, and advanced materials.[1][3] This guide will provide the foundational knowledge necessary for the effective synthesis and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a starting material are paramount in any synthetic endeavor. Here, we outline the key structural features and physicochemical properties of 3-Amino-4-fluorobenzoic acid and its hydrochloride salt.

Chemical Structure

The molecular structure of 3-Amino-4-fluorobenzoic acid consists of a benzoic acid core substituted with an amino group at the 3-position and a fluorine atom at the 4-position. The hydrochloride salt is formed by the protonation of the amino group.

Structure of 3-Amino-4-fluorobenzoic Acid:

A 2D representation of the 3-Amino-4-fluorobenzoic acid molecule.

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-4-fluorobenzoic acid and its hydrochloride salt is presented in the table below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | 3-Amino-4-fluorobenzoic Acid | This compound | Reference(s) |

| CAS Number | 2365-85-7 | 3799-24-4 | [2][4] |

| Molecular Formula | C₇H₆FNO₂ | C₇H₇ClFNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | 191.59 g/mol | [4] |

| Appearance | White to light yellow powder | Off-white crystalline solid | [2] |

| Melting Point | 184 °C | Not specified | [2] |

| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | Not specified | [2] |

| Density | 1.4 ± 0.1 g/cm³ | Not specified | [2] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluorobenzoic acid. This methodology is reliable, scalable, and avoids the use of hazardous reagents often associated with other synthetic routes.

Synthetic workflow for this compound.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step is the regioselective nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta- director and deactivating. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, leading to the desired 3-nitro product.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 50.0 g (0.36 mol) of 4-fluorobenzoic acid to 180 mL of concentrated sulfuric acid.[5]

-

Addition of Nitrating Agent: While maintaining the temperature of the mixture between 0-10 °C, slowly add 39.7 g (0.39 mol) of potassium nitrate in portions.[5]

-

Reaction: Stir the reaction mixture at room temperature overnight.[5]

-

Work-up: Carefully pour the reaction mixture onto 800 g of crushed ice with vigorous stirring.[5] Allow the resulting suspension to stand at room temperature overnight.[5]

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[5]

-

Drying: Dry the product to a constant weight. A yield of approximately 90% can be expected.[5]

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Low Temperature: The nitration reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

-

Ice Quench: The reaction is quenched by pouring it onto ice to rapidly dilute the strong acid and precipitate the organic product.

Step 2: Catalytic Hydrogenation of 4-Fluoro-3-nitrobenzoic Acid and Hydrochloride Salt Formation

The second step involves the reduction of the nitro group of 4-fluoro-3-nitrobenzoic acid to an amino group using catalytic hydrogenation. This method is highly efficient and selective. The resulting 3-amino-4-fluorobenzoic acid is then converted to its hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 10.0 g (54 mmol) of 4-fluoro-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 5% or 10% palladium on carbon (Pd/C). The catalyst loading can typically be in the range of 1-5 mol% of the substrate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop or TLC).

-

Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-fluorobenzoic acid.

-

Hydrochloride Salt Formation: Dissolve the crude amino acid in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent.

-

Isolation and Drying: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

-

Hydrogen Gas: The reducing agent in this reaction.

-

Celite Filtration: Used to safely and effectively remove the fine particles of the heterogeneous catalyst from the reaction mixture.

-

HCl Addition: The addition of hydrochloric acid protonates the basic amino group, forming the more stable and often more crystalline hydrochloride salt, which facilitates isolation and handling.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons will appear in the range of 6.5-8.0 ppm. The protons of the amino and carboxylic acid groups will be exchangeable and their chemical shifts will depend on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will be observed between 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically >165 ppm.[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching will be present.[4][6] |

Conclusion

This guide has provided a detailed technical overview of the structure, properties, and synthesis of this compound. The presented two-step synthetic route from 4-fluorobenzoic acid is a robust and scalable method, ideal for laboratory and industrial applications. By understanding the rationale behind the experimental procedures and the key characteristics of this compound, researchers can confidently utilize it in their synthetic endeavors to create novel molecules with significant potential in pharmaceuticals and material science.

References

- PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.).

- 3-Amino-4-fluorobenzoic acid. (n.d.).

- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.

Sources

- 1. rsc.org [rsc.org]

- 2. innospk.com [innospk.com]

- 3. htk.tlu.ee [htk.tlu.ee]

- 4. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Amino-4-fluorobenzoic acid(2365-85-7) IR Spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-fluorobenzoic Acid Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Amino-4-fluorobenzoic acid hydrochloride. In the absence of readily available, published spectra for the hydrochloride salt, this guide will first detail the empirical data for the free base, 3-Amino-4-fluorobenzoic acid. Subsequently, it will provide a detailed, expert-driven prediction and interpretation of the spectroscopic changes expected upon protonation to form the hydrochloride salt. This approach, grounded in the principles of organic spectroscopy, offers a robust framework for researchers in compound verification and characterization.

Introduction to 3-Amino-4-fluorobenzoic Acid and its Hydrochloride Salt

3-Amino-4-fluorobenzoic acid is a versatile bifunctional organic molecule, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a fluorine atom.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates.[1] The hydrochloride salt is often prepared to improve the compound's solubility and stability for pharmaceutical applications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control.

Part 1: Spectroscopic Analysis of 3-Amino-4-fluorobenzoic Acid (Free Base)

The following sections detail the experimental spectroscopic data for the parent compound, 3-Amino-4-fluorobenzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-4-fluorobenzoic acid reveals the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3460 | Strong | Asymmetric N-H stretch of the primary amine |

| ~3360 | Strong | Symmetric N-H stretch of the primary amine |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid, showing hydrogen bonding |

| ~1675 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1445 | Medium-Strong | C=C stretching vibrations of the aromatic ring |

| ~1296 | Strong | C-N stretch of the aromatic amine |

| ~1250 | Strong | C-F stretch |

Data sourced from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | H-6 |

| ~7.4 | d | 1H | H-2 |

| ~6.9 | t | 1H | H-5 |

| ~4.0 (broad) | s | 2H | -NH₂ |

| ~12.5 (broad) | s | 1H | -COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~150 (d) | C-F |

| ~138 (d) | C-NH₂ |

| ~125 | C-H |

| ~120 | C-H |

| ~118 | C-COOH |

| ~115 (d) | C-H |

Note: The 'd' indicates a doublet due to coupling with the adjacent fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-Amino-4-fluorobenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z = 155.13.[2]

Part 2: The Effect of Hydrochloride Salt Formation on Spectroscopic Data

The formation of the hydrochloride salt involves the protonation of the most basic site in the 3-Amino-4-fluorobenzoic acid molecule. In this case, the amino group is significantly more basic than the carboxylic acid. Therefore, the nitrogen atom of the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonation induces significant changes in the electronic structure of the molecule, which are reflected in its spectroscopic data.

Workflow for Predicting Spectroscopic Changes

Caption: Logical workflow for predicting the spectroscopic data of the hydrochloride salt.

Part 3: Predicted Spectroscopic Data for this compound

Based on the principles outlined above, the following spectroscopic data are predicted for this compound.

Predicted Infrared (IR) Spectrum

The protonation of the amino group will lead to the appearance of N-H stretching bands for the -NH₃⁺ group, which are typically found in the 3000-2800 cm⁻¹ range and are often broad. The C=O stretch of the carboxylic acid may shift to a slightly lower wavenumber due to changes in electronic effects.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Change |

| 3000-2800 | Broad, Strong | N-H stretch of -NH₃⁺ | Replacement of -NH₂ stretches with -NH₃⁺ stretches. |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid | Largely unchanged. |

| ~1670 | Strong | C=O stretch of the carboxylic acid | Minor shift due to altered electronic environment. |

| ~1600, ~1450 | Medium-Strong | C=C stretching vibrations of the aromatic ring | Minor shifts expected. |

| No Peak | - | C-N stretch of aromatic amine | This vibration is significantly altered upon protonation. |

| ~1250 | Strong | C-F stretch | Largely unchanged. |

Predicted ¹H NMR Spectrum

The formation of the electron-withdrawing -NH₃⁺ group will cause a downfield shift (to higher ppm values) for the aromatic protons, particularly those ortho and para to this group. The amine protons will be observable as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Change |

| >7.7 | dd | 1H | H-6 | Downfield shift due to electron-withdrawing -NH₃⁺ group. |

| >7.4 | d | 1H | H-2 | Downfield shift due to electron-withdrawing -NH₃⁺ group. |

| >6.9 | t | 1H | H-5 | Downfield shift due to electron-withdrawing -NH₃⁺ group. |

| Variable (e.g., 7-9) | Broad s | 3H | -NH₃⁺ | Appearance of the ammonium protons. |

| ~12.5 (broad) | s | 1H | -COOH | Minor change expected. |

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbon signals in the ¹³C NMR spectrum will also be affected by the electron-withdrawing nature of the -NH₃⁺ group, leading to downfield shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Change |

| ~168 | C=O (Carboxylic acid) | Minor change expected. |

| >150 (d) | C-F | Minor downfield shift. |

| >138 (d) | C-NH₃⁺ | Significant downfield shift due to protonation. |

| >125 | C-H | Downfield shift. |

| >120 | C-H | Downfield shift. |

| >118 | C-COOH | Minor downfield shift. |

| >115 (d) | C-H | Downfield shift. |

Predicted Mass Spectrum

In a mass spectrum of the hydrochloride salt, the molecular ion peak will still correspond to the free base at m/z = 155.13, as the HCl is typically lost during ionization.

Part 4: Experimental Protocols

Protocol for Sample Preparation and IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Protocol for Sample Preparation and NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Ensure the solvent is appropriate for dissolving the hydrochloride salt.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for small organic molecules should be used.

-

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic analysis of the target compound.

Part 5: Applications in Research and Drug Development

3-Amino-4-fluorobenzoic acid and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The presence of the fluorine atom can enhance the pharmacological properties of a molecule, such as its binding affinity and metabolic stability.[1] This makes fluorinated building blocks like 3-Amino-4-fluorobenzoic acid highly valuable in the design and synthesis of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[3]

Conclusion

While experimental spectra for this compound are not widely published, a robust and scientifically sound prediction of its spectroscopic characteristics can be made by understanding the fundamental effects of protonating the amino group. This guide provides a comprehensive overview of the expected IR, ¹H NMR, and ¹³C NMR data, grounded in the empirical data of the free base. The provided protocols offer a standardized approach for researchers to obtain and interpret the spectroscopic data for this important chemical entity, ensuring its correct identification and use in further research and development.

References

- Exploring 3-Amino-4-fluorobenzoic Acid: Properties and Applic

- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC - NIH. ([Link])

- 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. ([Link])

Sources

Solubility of 3-Amino-4-fluorobenzoic Acid Hydrochloride in Organic Solvents: A Guide for Drug Development and Synthesis

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1] 3-Amino-4-fluorobenzoic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[2][3] This technical guide provides a comprehensive examination of the solubility characteristics of 3-Amino-4-fluorobenzoic acid hydrochloride in organic solvents. We will explore the underlying theoretical principles governing its solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, poor solubility is a major hurdle that can lead to unpredictable in-vitro results, diminished bioavailability, and underestimated toxicity, ultimately increasing development costs and risk of failure.[4][5] this compound (C₇H₆FNO₂·HCl) is a fluorinated aromatic intermediate whose utility in organic synthesis is well-established.[2][3][6] Understanding its solubility profile in various organic solvents is paramount for several key operations:

-

Reaction Medium Selection: Ensuring the compound remains in solution for homogeneous reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective purification.[7]

-

Formulation Development: Identifying suitable excipients and solvent systems for the final drug product.[8]

This guide serves as a foundational resource, blending theoretical knowledge with practical, field-proven methodologies to empower scientists in making informed decisions regarding solvent selection for this important chemical entity.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The hydrochloride salt form significantly alters the properties compared to the free acid (3-Amino-4-fluorobenzoic acid, CAS 2365-85-7).[2][9][10]

| Property | 3-Amino-4-fluorobenzoic Acid (Free Acid) | 3-Amino-4-fluorobenzoic Acid HCl | Rationale for Change |

| CAS Number | 2365-85-7[9] | 3799-24-4[6] | Salt formation. |

| Molecular Formula | C₇H₆FNO₂[9] | C₇H₆FNO₂·HCl[6] | Addition of HCl. |

| Molecular Weight | 155.13 g/mol [9] | 191.60 g/mol [6] | Addition of HCl. |

| Appearance | White to light yellow powder/crystalline solid[2][10] | Expected to be a crystalline solid. | Salt formation typically yields crystalline solids. |

| Melting Point | 182-184 °C[10] | Expected to be significantly higher. | Ionic character of the salt increases lattice energy. |

| pKa | ~4.30 (Predicted for carboxylic acid)[11] | Amino group is protonated (pKa << 0). | The basic amino group is protonated by the strong acid (HCl), forming a highly polar ammonium salt. |

| Polarity | Polar | Very High | The formation of the ammonium chloride salt introduces ionic character, drastically increasing polarity and the potential for strong electrostatic and hydrogen bonding interactions. |

The key takeaway is the transformation of the basic amino group into a charged ammonium ion. This conversion dramatically increases the molecule's polarity and its ability to act as a hydrogen bond donor, which are the primary determinants of its solubility behavior.

Theoretical Framework for Solubility

Intermolecular Forces and Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are:

-

Ionic and Ion-Dipole Interactions: The charged ammonium group (-NH₃⁺) and chloride ion (Cl⁻) can interact strongly with polar solvents that have significant dipole moments (e.g., DMSO, DMF).

-

Hydrogen Bonding: The molecule is a potent hydrogen bond donor (from -NH₃⁺ and -COOH) and acceptor (from C=O, -F, and Cl⁻). Protic solvents like methanol and ethanol are excellent hydrogen bonding partners.

-

Dipole-Dipole Interactions: The polar C-F and C=O bonds contribute to the overall molecular dipole.

-

Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like toluene.

Due to its ionic nature, the hydrochloride salt is expected to be most soluble in highly polar, hydrogen-bond-donating solvents and poorly soluble in nonpolar solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[12] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.[13]

-

δP (Polar): Energy from dipolar intermolecular forces.[13]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[13]

Each molecule can be defined by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with closer coordinates in this space are more likely to be miscible.[14] The distance (Ra) between a solvent and a solute in Hansen space can be calculated, and a smaller Ra value indicates higher affinity and probable solubility.[15]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[16][17] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities, providing a highly predictive tool for screening solvents in silico, which can save significant time and resources.[18][19]

Experimental Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[20] This technique is recommended by regulatory bodies and is highly reliable for generating thermodynamic solubility data.[7][21]

Workflow for Shake-Flask Solubility Determination

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure true equilibrium is achieved.

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is critical.

-

Pipette a precise, known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. To ensure equilibrium, it is crucial to measure concentration at multiple time points (e.g., 24h, 48h, and 72h).[21] Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., <10%).[21]

-

-

Phase Separation:

-

Following equilibration, remove the vials and allow them to stand briefly.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Alternatively, filter the suspension using a chemically compatible syringe filter (e.g., PTFE). Caution must be exercised to avoid adsorption of the solute onto the filter material.[7]

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[4][5]

-

-

Calculation:

-

Determine the solubility in units such as mg/mL or mM by back-calculating from the measured concentration, accounting for all dilution factors.

-

Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>50 mg/mL) | Highly polar, excellent hydrogen bond acceptor. Effectively solvates both cations and anions. Similar compounds show high solubility in DMSO.[22][23] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>25 mg/mL) | Highly polar aprotic solvent, capable of solvating the ionic components effectively.[24] |

| Methanol | Polar Protic | High (>25 mg/mL) | Polar protic solvent. Can form strong hydrogen bonds with the -NH₃⁺, -COOH, and Cl⁻ groups. The free acid is known to be soluble in methanol.[11][25] |

| Ethanol | Polar Protic | Moderate (5-25 mg/mL) | Similar to methanol but slightly less polar. Solubility is generally good in ethanol for related compounds.[26] |

| Water | Polar Protic | Moderate (pH-dependent) | The hydrochloride salt improves aqueous solubility over the free acid, but the organic backbone limits it. Solubility will increase at higher pH as the carboxylic acid deprotonates.[24] |

| Acetonitrile | Polar Aprotic | Low to Moderate (1-10 mg/mL) | Less polar than DMSO/DMF. May struggle to effectively solvate the ionic salt. Aminobenzoic acids show varied solubility in acetonitrile.[26][27] |

| Acetone | Polar Aprotic | Low (< 5 mg/mL) | Lower polarity and dielectric constant compared to other polar solvents, making it less effective at solvating ionic species. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low (< 1 mg/mL) | Low polarity and inability to hydrogen bond effectively make it a poor solvent for ionic salts. |

| Ethyl Acetate | Moderately Polar Aprotic | Very Low (< 1 mg/mL) | Poor solvent for ionic compounds. Related aminobenzoic acids are only slightly soluble.[28] |

| Toluene | Nonpolar | Insoluble (< 0.1 mg/mL) | Nonpolar solvent cannot effectively solvate the highly polar, ionic hydrochloride salt. |

| Hexanes | Nonpolar | Insoluble (< 0.1 mg/mL) | Nonpolar solvent cannot overcome the high lattice energy of the ionic salt. |

Disclaimer: The values presented are estimations based on chemical principles and data from analogous compounds. Experimental verification via the protocol in Section 4 is required for precise quantification.

Conclusion and Practical Implications

This guide establishes that this compound is a highly polar, ionic compound with solubility being highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol. Its solubility is expected to be poor in solvents of low to moderate polarity and negligible in nonpolar solvents.

For researchers in drug development and synthesis , this profile provides immediate, actionable intelligence:

-

For Synthesis: DMSO, DMF, or methanol are the recommended starting points for selecting a reaction solvent.

-

For Purification: An anti-solvent crystallization strategy would be effective. For instance, dissolving the compound in a minimal amount of hot methanol and then adding a nonpolar anti-solvent like toluene or a less polar solvent like ethyl acetate would likely induce crystallization of the pure product.

The robust experimental protocol provided herein offers a clear pathway to generating precise, reliable solubility data, which is an indispensable step in robust process development and successful pharmaceutical formulation.

References

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Journal of Chemical & Engineering Data. (n.d.). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K.

- Journal of Chemical & Engineering Data. (2021).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- MDPI. (2020).

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Royal Society of Chemistry. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. [Link]

- National Institutes of Health. (n.d.).

- Zenodo. (n.d.). COSMO-RS as a tool for property prediction of IL mixtures. [Link]

- CrystEngComm. (n.d.). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. RSC Publishing. [Link]

- SCM. (2021). Ionic Liquids — Tutorials. [Link]

- World Health Organization. (n.d.). Annex 4.

- SciSpace. (n.d.). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. [Link]

- ResearchGate. (n.d.).

- Benchchem. (n.d.). 3-Amino-4-fluoro-2-methylbenzoic acid.